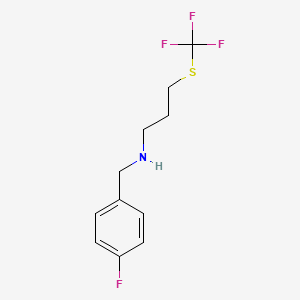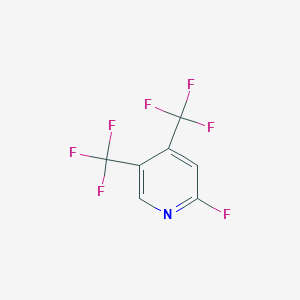
2-Fluoro-4,5-bis-trifluoromethyl-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4,5-bis-trifluoromethyl-pyridine is a fluorinated pyridine derivative characterized by the presence of both fluorine and trifluoromethyl groups on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of 2-Fluoro-4,5-bis-trifluoromethyl-pyridine typically involves the introduction of fluorine and trifluoromethyl groups onto the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This process can yield a mixture of fluorinated pyridines . Another approach involves the use of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine as a starting material, which is then treated with various reagents to introduce additional fluorine atoms .
Analyse Chemischer Reaktionen
2-Fluoro-4,5-bis-trifluoromethyl-pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly reported.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4,5-bis-trifluoromethyl-pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoro-4,5-bis-trifluoromethyl-pyridine is largely influenced by its electron-withdrawing fluorine atoms, which can affect the compound’s reactivity and interactions with other molecules. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, by forming stable complexes that alter their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4,5-bis-trifluoromethyl-pyridine can be compared to other fluorinated pyridines, such as 2-fluoro-4-(trifluoromethyl)pyridine and 2,6-difluoropyridine. While these compounds share similar structural features, this compound is unique due to the presence of two trifluoromethyl groups, which enhance its electron-withdrawing capabilities and influence its chemical behavior .
Similar compounds include:
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,6-Difluoropyridine
- 2,4-Difluorophenyl-5-(trifluoromethyl)pyridine
Eigenschaften
Molekularformel |
C7H2F7N |
|---|---|
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
2-fluoro-4,5-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F7N/c8-5-1-3(6(9,10)11)4(2-15-5)7(12,13)14/h1-2H |
InChI-Schlüssel |
DKOZSZIKQCYCJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1F)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


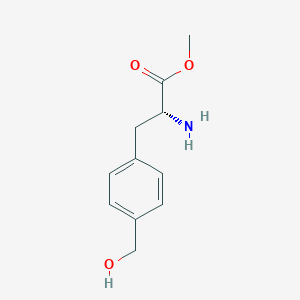
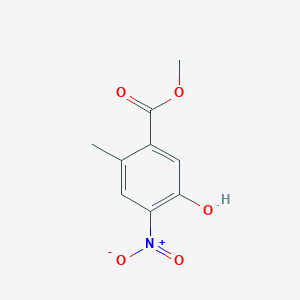
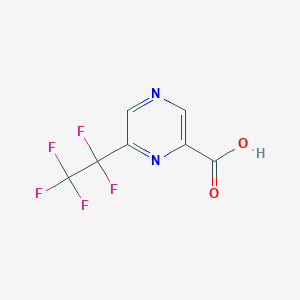
![6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
![tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate](/img/structure/B11760980.png)
![(3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B11760997.png)
![tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate](/img/structure/B11761001.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B11761003.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde](/img/structure/B11761004.png)
![2-Chloro-6-methoxybenzo[d]thiazol-4-amine](/img/structure/B11761013.png)
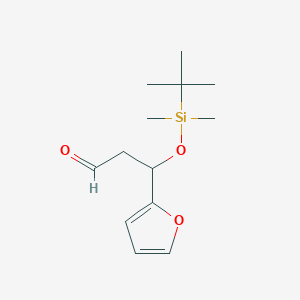
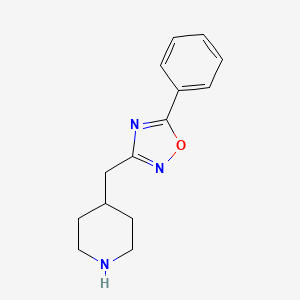
![5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde](/img/structure/B11761022.png)
